

Milsaperidone (Bysanti) discovery and development timeline

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An In-depth Technical Guide to the Discovery and Development of Milsaperidone (Bysanti)

This technical guide provides a comprehensive overview of the discovery and development timeline of **milsaperidone** (Bysanti), an atypical antipsychotic developed by Vanda Pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Milsaperidone, also known by its developmental code name VHX-896 and the proposed brand name Bysanti™, is a novel atypical antipsychotic medication.[1] It is the active metabolite of iloperidone, another established antipsychotic.[1] Vanda Pharmaceuticals is developing Milsaperidone for the treatment of schizophrenia, bipolar I disorder, and as an adjunctive therapy for major depressive disorder (MDD).[1][2] A key aspect of its development is its demonstrated bioequivalence to iloperidone, which allows for leveraging existing clinical data. [1]

Discovery and Development Timeline

The development of **milsaperidone** is intrinsically linked to its parent drug, iloperidone. Vanda Pharmaceuticals initiated a bioequivalence study of iloperidone and its active metabolite, **milsaperidone**, in 2021.[3] This marked a significant step in developing **milsaperidone** as a distinct therapeutic agent.



Key milestones in the development of Milsaperidone include:

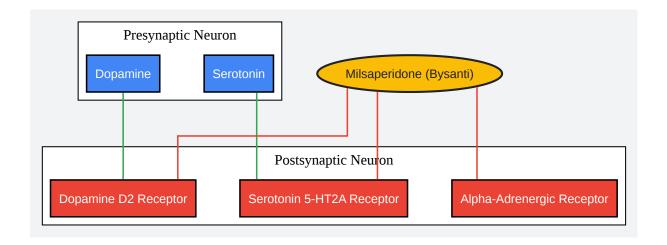
- 2021: Vanda Pharmaceuticals initiated a bioequivalence study of Fanapt® (iloperidone) and milsaperidone.[3]
- Fourth Quarter 2024: A Phase III clinical study was initiated for milsaperidone as a oncedaily adjunctive treatment for major depressive disorder (MDD).[4][5]
- March 31, 2025: Vanda Pharmaceuticals submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for Bysanti[™] for the treatment of acute bipolar I disorder and schizophrenia.[4][5]
- May 2025: The FDA accepted the NDA for Bysanti[™] for filing.[6]
- February 21, 2026: The FDA has set a Prescription Drug User Fee Act (PDUFA) target action date for its decision on the NDA for bipolar I disorder and schizophrenia.[1][6][7]
- 2026 (expected): Topline results from the ongoing Phase III study in MDD are anticipated.[1]
- 2028 (expected): The Phase III clinical study for Bysanti as an adjunctive treatment for MDD is expected to be completed.[9][10]

Mechanism of Action and Signaling Pathways

Milsaperidone is an atypical antipsychotic that functions as an antagonist at multiple neurotransmitter receptors.[1] Its primary mechanism of action involves antagonism of dopamine D2 (DRD2) and serotonin 5-HT2A (HTR2A) receptors.[11][12][13] Additionally, it exhibits significant affinity for alpha-adrenergic receptors.[1][9] When administered orally, **milsaperidone** rapidly interconverts to iloperidone.[6][7]

The therapeutic effects of **milsaperidone** in treating psychiatric disorders are believed to result from the modulation of these signaling pathways in the brain.





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Milsaperidone's primary mechanism of action.

Clinical Development Program

The clinical development of **milsaperidone** has focused on establishing its bioequivalence to iloperidone and evaluating its efficacy and safety in various psychiatric conditions.

Bioequivalence Studies

Vanda Pharmaceuticals conducted studies to demonstrate the bioequivalence of **milsaperidone** and iloperidone at both low and high doses in single and multiple-dose administrations.[8][14] The results of these studies were scheduled to be presented in late May 2025 at the American Society of Clinical Psychopharmacology annual meeting.[14]

Table 1: Pharmacokinetic Parameters from a Multiple-Dose Bioequivalence Study[15]



Analyte	Parameter	Milsaperidone (Test)	lloperidone (Reference)	Ratio (T/R) % (90% CI)
lloperidone	Cmax (pg/mL)	28,889	30,365	95.14 (93.93– 96.37)
AUC(0-12) (hr <i>pg/mL)</i>	253,310	265,887	95.27 (94.08– 96.48)	
Tmax (hours)	3.5 (2.0 – 4.1)	3.5 (2.0 – 4.1)	N/A	
P88 (Milsaperidone)	Cmax (pg/mL)	24,840	25,610	97.00 (94.70– 99.35)
AUC(0-12) (hrpg/mL)	186,633	200,856	92.92 (91.83– 94.02)	
Tmax (hours)	2.0 (1.0 – 8.0)	2.0 (1.0 – 6.0)	N/A	_

CI: Confidence Interval

Phase III Study in Major Depressive Disorder (MDD)

A pivotal Phase III clinical trial (NCT06830044) is underway to assess the efficacy and safety of **milsaperidone** as an adjunctive therapy in patients with MDD who have had an inadequate response to their current antidepressant treatment.[14][16][17]

Table 2: Overview of the Phase III MDD Study (NCT06830044)



Parameter	Details	
Study Title	A Randomized, Double-Blind, Placebo- controlled Multicenter Study to Assess the Efficacy and Safety of Milsaperidone as Adjunctive Therapy in the Treatment of Patients With Major Depressive Disorder	
Phase	3	
Conditions	Major Depressive Disorder, Depression	
Intervention	Milsaperidone, Placebo	
Sponsor	Vanda Pharmaceuticals	
Study Start Date	March 3, 2025	
Primary Completion Date	March 2028 (Estimated)	
Study Completion Date	March 2028 (Estimated)	

Experimental Protocol Outline (Based on ClinicalTrials.gov information):

- Screening Phase (2-4 weeks): Participants are screened for eligibility based on inclusion and exclusion criteria.[16] This includes a diagnosis of MDD according to DSM-5-TR criteria and an inadequate response to current antidepressant therapy.[17][18]
- Treatment Phase (6 weeks): Eligible participants are randomized to receive either **milsaperidone** or a placebo as an adjunct to their ongoing antidepressant treatment.[16]
- Follow-up Phase (4 weeks): Participants are monitored for safety and effectiveness after the treatment period.[16]





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Workflow of the Phase III MDD clinical trial.

Regulatory Status

Vanda Pharmaceuticals submitted an NDA for Bysanti[™] for the treatment of acute bipolar I disorder and schizophrenia on March 31, 2025.[4][5] The FDA accepted the NDA for filing in May 2025 and has set a PDUFA target action date of February 21, 2026.[6][7] The submission is supported by the extensive clinical data from the iloperidone development program, owing to the bioequivalence between the two compounds.[6][8]

Future Directions

The unique physical and chemical properties of **milsaperidone** make it suitable for the development of long-acting injectable (LAI) formulations, which could improve treatment adherence in patients with chronic psychiatric conditions.[1][8] If approved, **milsaperidone** is expected to have five years of regulatory data exclusivity, with patent applications potentially extending market protection into the 2040s.[6][7]

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